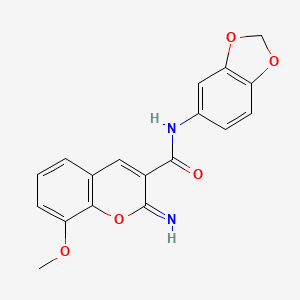
N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2H-1,3-benzodioxol-5-yl)-2-imino-2H-chromene-3-carboxamide, also referred to as N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide, is a chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It is a heterocyclic compound containing an imino group and a benzodioxole ring, and is closely related to other compounds such as benzodioxoles and benzimidazoles.
Wissenschaftliche Forschungsanwendungen
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory molecules. It has also been studied as a potential inhibitor of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. Additionally, it has been studied as a potential inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Wirkmechanismus
The mechanism of action of N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide is not yet fully understood. However, it is believed to act as an inhibitor of the enzymes COX-2, DHFR, and tyrosinase by binding to their active sites and preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has been studied for its potential biochemical and physiological effects. It has been shown to reduce inflammation in animal models, suggesting that it may be useful for treating inflammatory diseases. Additionally, it has been shown to inhibit the production of melanin, suggesting that it may be useful for treating hyperpigmentation. Finally, it has been shown to inhibit the production of DNA and RNA, suggesting that it may be useful for treating certain types of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has several advantages and limitations for laboratory experiments. One advantage is its low cost, which makes it an attractive option for researchers on a budget. Additionally, it is relatively easy to synthesize and is stable in a variety of solvents, making it an ideal candidate for laboratory experiments. However, it is important to note that N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide is highly toxic and should be handled with caution.
Zukünftige Richtungen
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide has a wide range of potential future applications. For example, it could be used to develop new drugs for the treatment of inflammation, hyperpigmentation, and certain types of cancer. Additionally, it could be used to develop new inhibitors of enzymes such as COX-2, DHFR, and tyrosinase, which could have a variety of applications in the fields of medicine and biotechnology. Finally, it could be used to develop new diagnostic tools for the detection of certain diseases.
Synthesemethoden
N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide can be synthesized through a number of different methods. One method involves the reaction of 1,3-dichloro-2-imino-2H-chromene-3-carboxylic acid with N-benzoyl-benzaldehyde in the presence of a base such as sodium hydroxide. Another method involves the reaction of N-benzoyl-benzaldehyde with 1,3-dichloro-2-imino-2H-chromene-3-carboxylic acid chloride in the presence of a base such as sodium hydroxide. In both cases, the resulting product is N-Benzodioxolyl-2-imino-2H-chromene-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-iminochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4/c18-16-12(7-10-3-1-2-4-13(10)23-16)17(20)19-11-5-6-14-15(8-11)22-9-21-14/h1-8,18H,9H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCUKAYNCYBWJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-methylphenoxy)methyl]pyridine](/img/structure/B6508176.png)
![2-[(3-methylphenoxy)methyl]pyridine](/img/structure/B6508184.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508195.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508204.png)
![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508208.png)
![2-[(6-chloro-4-phenylquinazolin-2-yl)amino]ethan-1-ol](/img/structure/B6508213.png)

![2-{[6-(pyridin-2-yl)pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6508216.png)
![3-{[(2-methylphenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine](/img/structure/B6508218.png)
![N-(3,4-dimethoxyphenyl)-2-{[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B6508229.png)
![N-[2-(6-{[(2-methoxyphenyl)methyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide](/img/structure/B6508234.png)


![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B6508254.png)